molecular formula C18H19NO5S B12620101 4-[(2S)-4-Ethyl-5-oxomorpholin-2-yl]phenyl benzenesulfonate CAS No. 920799-84-4

4-[(2S)-4-Ethyl-5-oxomorpholin-2-yl]phenyl benzenesulfonate

Cat. No.: B12620101
CAS No.: 920799-84-4
M. Wt: 361.4 g/mol
InChI Key: ZSGBTKCROKBTDA-QGZVFWFLSA-N
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Description

4-[(2S)-4-Ethyl-5-oxomorpholin-2-yl]phenyl benzenesulfonate is a chemical compound that belongs to the class of benzenesulfonate esters. These compounds are known for their diverse applications in medicinal chemistry, particularly as inhibitors of enzymes such as human neutrophil elastase (hNE). This compound is characterized by its unique structure, which includes a morpholine ring, an ethyl group, and a benzenesulfonate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2S)-4-Ethyl-5-oxomorpholin-2-yl]phenyl benzenesulfonate typically involves the reaction of phenols with benzenesulfonyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out under mild conditions, often using catalytic amounts of potassium fluoride and N-fluorobenzenesulfonimide (NFSI) to facilitate the formation of the sulfonate ester . The process is efficient, yielding high purity products with minimal side reactions.

Industrial Production Methods

Industrial production of benzenesulfonate esters, including this compound, often involves large-scale sulfonation reactions. These reactions are typically conducted in batch reactors, where the reactants are mixed and heated under controlled conditions to ensure complete conversion. The product is then purified through crystallization or distillation to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

4-[(2S)-4-Ethyl-5-oxomorpholin-2-yl]phenyl benzenesulfonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the sulfonate ester to sulfonamides or other reduced forms.

    Substitution: The benzenesulfonate moiety can undergo nucleophilic substitution reactions, leading to the formation of different sulfonate esters.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. The reactions are typically carried out under mild to moderate conditions, with careful control of temperature and pH to ensure selectivity and yield.

Major Products

The major products formed from these reactions include sulfonic acids, sulfonamides, and various substituted sulfonate esters. These products are often used as intermediates in the synthesis of pharmaceuticals and other fine chemicals.

Scientific Research Applications

4-[(2S)-4-Ethyl-5-oxomorpholin-2-yl]phenyl benzenesulfonate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-[(2S)-4-Ethyl-5-oxomorpholin-2-yl]phenyl benzenesulfonate involves the inhibition of human neutrophil elastase (hNE). The compound binds to the active site of the enzyme, preventing it from interacting with its natural substrates. This inhibition is mediated through the formation of a covalent acyl-enzyme complex, which blocks the catalytic activity of hNE .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzenesulfonate esters and sulfonamides, such as:

  • Benzenesulfonic acid
  • p-Toluenesulfonic acid
  • Sulfanilic acid

Uniqueness

4-[(2S)-4-Ethyl-5-oxomorpholin-2-yl]phenyl benzenesulfonate is unique due to its specific structural features, which confer distinct inhibitory activity against hNE. The presence of the morpholine ring and the ethyl group enhances its binding affinity and selectivity compared to other benzenesulfonate esters .

Properties

CAS No.

920799-84-4

Molecular Formula

C18H19NO5S

Molecular Weight

361.4 g/mol

IUPAC Name

[4-[(2S)-4-ethyl-5-oxomorpholin-2-yl]phenyl] benzenesulfonate

InChI

InChI=1S/C18H19NO5S/c1-2-19-12-17(23-13-18(19)20)14-8-10-15(11-9-14)24-25(21,22)16-6-4-3-5-7-16/h3-11,17H,2,12-13H2,1H3/t17-/m1/s1

InChI Key

ZSGBTKCROKBTDA-QGZVFWFLSA-N

Isomeric SMILES

CCN1C[C@@H](OCC1=O)C2=CC=C(C=C2)OS(=O)(=O)C3=CC=CC=C3

Canonical SMILES

CCN1CC(OCC1=O)C2=CC=C(C=C2)OS(=O)(=O)C3=CC=CC=C3

Origin of Product

United States

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